Ramiprilat vs. Enalaprilat, Trandolaprilat: 5-Fold Higher cACE Affinity Enables Potent Angiotensin II Suppression
In a head-to-head kinetic analysis by Gregory et al. (2026) utilizing fixed-time fluorometric assays (Z-Phe-His-Leu substrate, 300 mM NaCl), ramiprilat exhibited a Ki for the C-domain of somatic ACE (cACE) of 0.21 nM, which is 5.0-fold lower (higher affinity) than enalaprilat (Ki cACE = 1.06 nM) and 4.0-fold lower than perindoprilat (Ki cACE = 0.83 nM) [1]. While trandolaprilat showed a comparable cACE Ki of 0.15 nM, ramiprilat's affinity far exceeds that of quinaprilat (Ki cACE = 1.28 nM) and the less potent enalaprilat [1].
| Evidence Dimension | Inhibitor binding affinity for the C-domain of human somatic ACE (cACE Ki) |
|---|---|
| Target Compound Data | Ramiprilat: Ki_cACE = 0.21 ± 0.04 nM |
| Comparator Or Baseline | Enalaprilat: Ki_cACE = 1.06 ± 0.15 nM; Perindoprilat: Ki_cACE = 0.83 ± 0.15 nM; Trandolaprilat: Ki_cACE = 0.15 ± 0.01 nM; Quinaprilat: Ki_cACE = 1.28 ± 0.32 nM |
| Quantified Difference | Ramiprilat vs. Enalaprilat: 5.0-fold higher cACE affinity. Ramiprilat vs. Perindoprilat: 4.0-fold higher cACE affinity. |
| Conditions | Fixed-time fluorometric assay with Z-Phe-His-Leu substrate, 300 mM NaCl activation, purified nACE and cACE domains |
Why This Matters
Higher cACE affinity directly correlates with more potent inhibition of angiotensin II production, which is the primary mechanism for blood pressure reduction, making ramiprilat a superior choice for studies focused on angiotensin II-dependent hypertension models.
- [1] Gregory KS, Ramasamy V, Sturrock ED, Acharya KR. Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat. FEBS J. 2026;293:475-491. doi:10.1111/febs.70232 (Table 1) View Source
